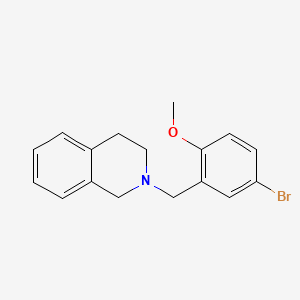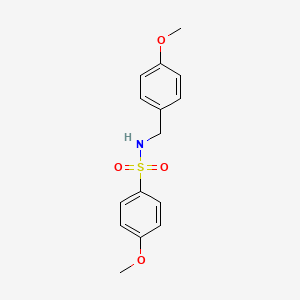
2-(5-bromo-2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-bromo-2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological effects. In
作用機序
The mechanism of action for 2-(5-bromo-2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or signaling pathways that are involved in disease processes. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-bromo-2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial for the treatment of neurological disorders. This compound has also been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
実験室実験の利点と制限
One advantage of using 2-(5-bromo-2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its high yield during synthesis, which makes it a cost-effective compound to work with. Additionally, this compound has been shown to have potential therapeutic effects for various diseases, making it a promising compound for drug discovery research. However, one limitation of working with this compound is its limited solubility in water, which may make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 2-(5-bromo-2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is further investigating its potential as a drug lead compound for the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects. Further studies on the use of this compound as a fluorescent probe for imaging studies may also be of interest. Finally, exploring ways to improve the solubility of this compound may help to overcome some of the limitations associated with working with it in lab experiments.
In conclusion, 2-(5-bromo-2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have potential therapeutic effects for various diseases, as well as potential as a fluorescent probe for imaging studies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery research.
合成法
The synthesis method for 2-(5-bromo-2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline involves several chemical reactions. The starting materials are 5-bromo-2-methoxybenzaldehyde and tetrahydroisoquinoline. These two compounds are reacted in the presence of a catalyst, such as palladium on carbon, to form the desired product. The yield of this reaction is typically high, making it an efficient method for synthesizing this compound.
科学的研究の応用
2-(5-bromo-2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in scientific research. One area of interest is its potential as a drug lead compound for the treatment of various diseases. This compound has been shown to have activity against certain types of cancer cells, as well as potential therapeutic effects for neurological disorders such as Alzheimer's disease. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging studies.
特性
IUPAC Name |
2-[(5-bromo-2-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-20-17-7-6-16(18)10-15(17)12-19-9-8-13-4-2-3-5-14(13)11-19/h2-7,10H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWPWWLDPLFYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5263742 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[2-(dimethylamino)ethyl]amino}-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5689012.png)
![3-[3-(ethylthio)phenyl]-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5689017.png)
![5-methyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5689025.png)
![N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5689031.png)
![3-[1-(3-fluorobenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B5689039.png)
![4-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5689044.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5689045.png)
![1-[(7-fluoroquinazolin-4-yl)amino]-3-(3-methoxyphenoxy)propan-2-ol](/img/structure/B5689051.png)
![N'-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(2-hydroxyethyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]urea](/img/structure/B5689058.png)

![2-{[bis(2-hydroxyethyl)amino]methyl}-4,6-di-tert-butylphenol](/img/structure/B5689085.png)
![8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5689098.png)
![1-(cyclobutylcarbonyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5689103.png)
